molecular formula C5H11NO2S B2403326 1-Methanesulfonylpyrrolidine CAS No. 51599-68-9

1-Methanesulfonylpyrrolidine

Cat. No. B2403326
Key on ui cas rn: 51599-68-9
M. Wt: 149.21
InChI Key: GMQPIGJXSZAXSJ-UHFFFAOYSA-N
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Patent
US07507730B2

Procedure details

To a solution of pyrrolidine (8.25 g, 116 mmol) in dichloromethane (120 mL) were added triethylamine (19.0 mL, 139 mmol) followed by addition of methanesulfonyl chloride (9.0 mL, 116 mmol) at 0° C. The reaction was allowed to stir while warming up to rt. overnight, which was transferred to a separatory funnel and washed twice with 1.0N HCl and brine once. Organic phase was dried over magnesium sulfate, filtered and solvent was removed to leave a pure title product as a white solid. Step B: 1-(Pyrrolidin-1-ylsulfonyl)propan-2-one
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>ClCCl>[CH3:13][S:14]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
8.25 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight, which was transferred to a separatory funnel
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed twice with 1.0N HCl and brine once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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